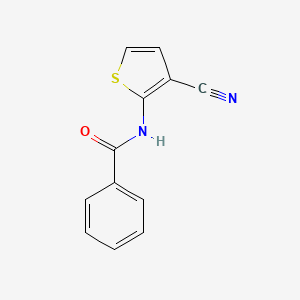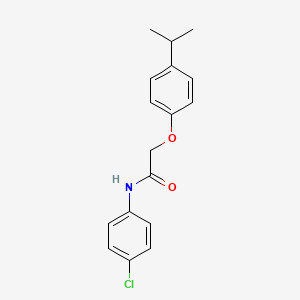![molecular formula C21H27N5O2 B5552524 2-(4-{2-[3-(2,6-dimethylphenoxy)-1-azetidinyl]-2-oxoethyl}-1-piperazinyl)pyrimidine](/img/structure/B5552524.png)
2-(4-{2-[3-(2,6-dimethylphenoxy)-1-azetidinyl]-2-oxoethyl}-1-piperazinyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of chemicals characterized by their pyrimidine base, a crucial element in various biological and chemical applications. The specific structure of this compound suggests potential for significant biological activity and utility in pharmaceutical and chemical research.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves nucleophilic substitution reactions, as demonstrated in the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, where different sulfonyl chlorides are reacted with a base pyrimidine structure (L. Mallesha et al., 2012). These methodologies could potentially be adapted for the synthesis of the target compound by incorporating the specific substituents at the appropriate stages of the reaction.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including the presence of piperazine and azetidine rings, significantly influences their biological activity and interaction with biological targets. Studies on similar compounds, such as pyrido[2,3-d]pyrimidin-5-one derivatives, reveal that slight modifications in the molecular structure can lead to substantial changes in their biological effects and chemical properties (A. Komkov et al., 2021).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including regioselective synthesis and unexpected rearrangements, which are critical for developing novel compounds with enhanced activity and specificity. For example, the reaction of guanidines with triethylorthoacetate leading to pyrimido[1,2-a][1,3,5]triazin-6-ones showcases the complexity of reactions involving pyrimidine structures (Nikhil Sachdeva et al., 2012).
科学的研究の応用
Heterocyclic Compound Synthesis and Applications
Novel Heterocyclic Syntheses
Heterocyclic compounds featuring pyrimidine, piperazine, and azetidine subunits are crucial in medicinal chemistry for their diverse biological activities. For example, compounds synthesized from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone exhibit significant anti-inflammatory and analgesic properties, showcasing the therapeutic potential of such structures (Abu‐Hashem et al., 2020). These findings underscore the importance of exploring heterocyclic compounds for developing new pharmaceuticals.
Anticancer Activity
Piperazinyl pyrimidine derivatives have been synthesized and evaluated for their antiproliferative effects against human cancer cell lines, demonstrating the critical role of these compounds in cancer research. Some derivatives showed promising activity, indicating the potential for developing new anticancer agents (Mallesha et al., 2012).
Antibacterial Agents
Piperazinyl oxazolidinone compounds containing heteroaromatic rings such as pyridine, diazene, or triazene have been investigated for their antibacterial properties, particularly against gram-positive pathogens including methicillin-resistant Staphylococcus aureus. This research highlights the compound's relevance in addressing antibiotic resistance (Tucker et al., 1998).
作用機序
Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
将来の方向性
特性
IUPAC Name |
1-[3-(2,6-dimethylphenoxy)azetidin-1-yl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-16-5-3-6-17(2)20(16)28-18-13-26(14-18)19(27)15-24-9-11-25(12-10-24)21-22-7-4-8-23-21/h3-8,18H,9-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEKOYMVNHQKRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC2CN(C2)C(=O)CN3CCN(CC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{2-[3-(2,6-Dimethylphenoxy)-1-azetidinyl]-2-oxoethyl}-1-piperazinyl)pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(diethylamino)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5552451.png)
![2-[3-(methoxymethyl)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5552475.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B5552504.png)

![3-[({1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5552516.png)
![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5552521.png)

![1-[(7-methyl-2-naphthyl)sulfonyl]piperidine](/img/structure/B5552530.png)


![N'-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-4-methylbenzenesulfonohydrazide](/img/structure/B5552551.png)
![[(3R*,4R*)-1-[4-(difluoromethoxy)benzoyl]-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5552558.png)
![4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5552564.png)